molecular formula C10H13NO B1318987 1-methoxy-2,3-dihydro-1H-inden-2-amine CAS No. 1118787-22-6

1-methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No. B1318987
CAS RN: 1118787-22-6
M. Wt: 163.22 g/mol
InChI Key: DMICMWRZNBCKBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-methoxy-2,3-dihydro-1H-inden-2-amine” consists of a methoxy group attached to the first carbon of a 2,3-dihydro-1H-inden-2-amine .


Physical And Chemical Properties Analysis

“1-methoxy-2,3-dihydro-1H-inden-2-amine” has a predicted boiling point of 277.6±40.0 °C and a predicted density of 1.087±0.06 g/cm3 . It also has a predicted pKa of 9.33±0.20 .

Scientific Research Applications

Organic Synthesis Intermediary

The compound “1-methoxy-2,3-dihydro-1H-inden-2-amine” is likely used as an intermediary in organic synthesis due to its structural properties. Similar compounds are known to serve as intermediates or reaction reagents in the synthesis of complex molecules .

Biological Activity Research

Indole derivatives, which share a similar structure with our compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This suggests that “1-methoxy-2,3-dihydro-1H-inden-2-amine” may also be studied for such biological potentials .

Alzheimer’s Disease Treatment Research

Compounds like 2,3-dihydro-1H-inden-1-ones have been investigated as dual PDE4/AChE inhibitors for the treatment of Alzheimer’s disease due to their potency against neuroinflammation. The compound could be part of similar research efforts .

Antitubercular Activity

Indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. The compound “1-methoxy-2,3-dihydro-1H-inden-2-amine” might be involved in similar studies given its structural relation to indoles .

Synthesis Procedure Development

Research has been conducted to develop efficient procedures for synthesizing compounds like 2,3-dihydro-1H-indene derivatives. The compound “1-methoxy-2,3-dihydro-1H-inden-2-amine” could be synthesized through similar methods .

Commercial Availability for Research

The related compound 2,3-dihydro-1h-indene is available for scientific research through commercial suppliers like Merck. This indicates that “1-methoxy-2,3-dihydro-1H-inden-2-amine” might also be supplied for research purposes .

properties

IUPAC Name

1-methoxy-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMICMWRZNBCKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methoxy-2,3-dihydro-1H-inden-2-amine

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